![molecular formula C14H10O3S B13685753 5-(Benzyloxy)benzo[d][1,3]dioxole-2-thione](/img/structure/B13685753.png)
5-(Benzyloxy)benzo[d][1,3]dioxole-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Benzyloxy)benzo[d][1,3]dioxole-2-thione is an organic compound that belongs to the class of benzo[d][1,3]dioxole derivatives These compounds are characterized by a dioxole ring fused to a benzene ring, with various substituents attached The specific structure of this compound includes a benzyloxy group at the 5-position and a thione group at the 2-position of the dioxole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)benzo[d][1,3]dioxole-2-thione typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Core: The benzo[d][1,3]dioxole core can be synthesized through a cyclization reaction involving catechol and formaldehyde.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction using benzyl chloride and a suitable base, such as potassium carbonate.
Formation of the Thione Group: The thione group can be introduced through a thiation reaction using a reagent like Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-(Benzyloxy)benzo[d][1,3]dioxole-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thione group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether or tetrahydrofuran under an inert atmosphere.
Substitution: Nucleophiles such as alkoxides or amines; typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzo[d][1,3]dioxole derivatives depending on the nucleophile used.
科学研究应用
5-(Benzyloxy)benzo[d][1,3]dioxole-2-thione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticonvulsant agent and antitumor agent. Derivatives of this compound have shown promising activity in preclinical studies.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.
Chemical Sensors: It has been used in the development of sensors for detecting heavy metal ions, such as lead.
作用机制
The mechanism of action of 5-(Benzyloxy)benzo[d][1,3]dioxole-2-thione varies depending on its application:
Anticonvulsant Activity: The compound may modulate ion channels or neurotransmitter receptors in the brain, thereby reducing neuronal excitability and preventing seizures.
Antitumor Activity: The compound can induce apoptosis and cell cycle arrest in cancer cells, leading to inhibition of tumor growth. It may target specific signaling pathways involved in cell proliferation and survival.
相似化合物的比较
5-(Benzyloxy)benzo[d][1,3]dioxole-2-thione can be compared with other benzo[d][1,3]dioxole derivatives:
5-Substituted Benzo[d][1,3]dioxole Derivatives: These compounds have various substituents at the 5-position and exhibit different biological activities, such as anticonvulsant and antimicrobial properties.
N-Aryl-5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds have shown potent antitumor activities and are structurally similar to this compound.
属性
分子式 |
C14H10O3S |
|---|---|
分子量 |
258.29 g/mol |
IUPAC 名称 |
5-phenylmethoxy-1,3-benzodioxole-2-thione |
InChI |
InChI=1S/C14H10O3S/c18-14-16-12-7-6-11(8-13(12)17-14)15-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI 键 |
UZKVKYJLJVQTHL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)OC(=S)O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13685676.png)
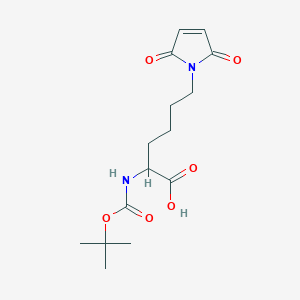
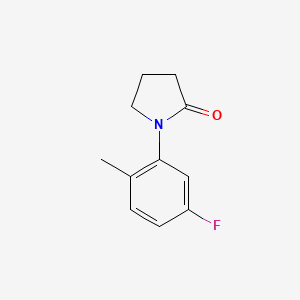
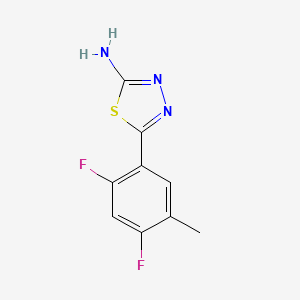

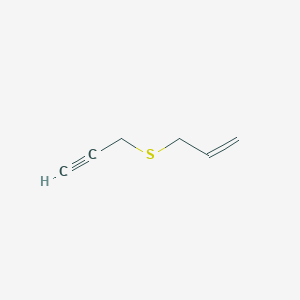
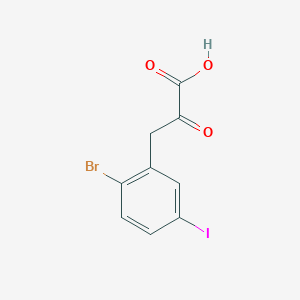


![2-Amino-5-[2-(benzyloxy)ethyl]-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B13685717.png)
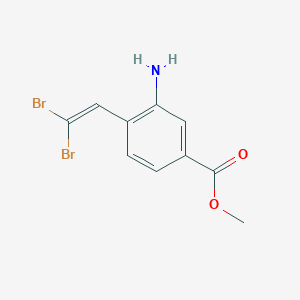
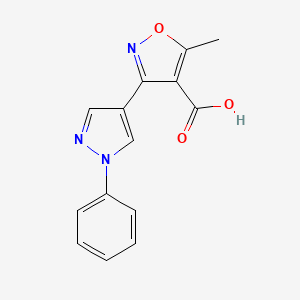
![N-[3-Bromo-4-(4,4-difluoropiperidine-1-carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B13685725.png)

